1-Methylbicyclo[3.1.0]hexane-6-carboxamide
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Overview
Description
1-Methylbicyclo[310]hexane-6-carboxamide is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
The synthesis of 1-Methylbicyclo[3.1.0]hexane-6-carboxamide typically involves the annulation of cyclopropenes with aminocyclopropanes. This method can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This approach provides access to valuable bicyclic scaffolds with multiple stereocenters, which are important for medicinal chemistry .
Chemical Reactions Analysis
1-Methylbicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methylbicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 1-Methylbicyclo[3.1.0]hexane-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Methylbicyclo[3.1.0]hexane-6-carboxamide can be compared with other bicyclic compounds such as:
Bicyclo[2.1.1]hexanes: These compounds also have a high ring strain and are used in similar applications, but they differ in their ring fusion and substituent positions.
Cyclopropylamines: These compounds share the cyclopropane ring but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific ring fusion and the presence of the carboxamide group, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-methylbicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-8-4-2-3-5(8)6(8)7(9)10/h5-6H,2-4H2,1H3,(H2,9,10) |
InChI Key |
OWHNWEGGASRPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1C2C(=O)N |
Origin of Product |
United States |
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